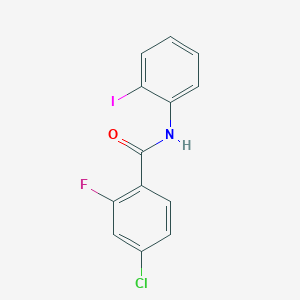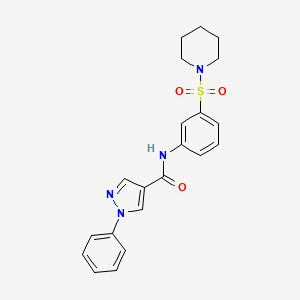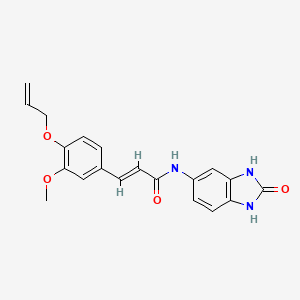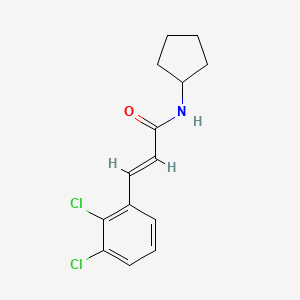
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion.
Mécanisme D'action
CCT251545 specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. PAK4 is overexpressed in various types of cancer, making it an attractive target for cancer therapy. By inhibiting PAK4, CCT251545 disrupts the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
CCT251545 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways. Additionally, CCT251545 has been shown to inhibit the formation of actin stress fibers, which are important for cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CCT251545 is its specificity for PAK4, which reduces the risk of off-target effects. Additionally, CCT251545 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of CCT251545 is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the combination of CCT251545 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of CCT251545 is another potential direction for future research.
Conclusion
In conclusion, CCT251545 is a small molecule inhibitor that specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of CCT251545 and to develop more potent and selective PAK4 inhibitors.
Méthodes De Synthèse
The synthesis of CCT251545 involves several steps, starting with the reaction of 3-chloroaniline with 2-bromo-5-methyl-1H-imidazole to form 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This intermediate is then reacted with 6-methoxypyridin-3-amine to form 2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1H-imidazole. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with triphosgene. The carboxylic acid derivative is then converted to the carboxamide derivative of CCT251545 by reacting it with ammonia.
Applications De Recherche Scientifique
CCT251545 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including pancreatic cancer, breast cancer, and prostate cancer. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, CCT251545 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-15(16(23)19-12-6-7-14(24-2)18-9-12)21-22(20-10)13-5-3-4-11(17)8-13/h3-9H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLSOPDNRLEDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CN=C(C=C2)OC)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)




![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)


![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
